molecular formula C10H8F4O6S B13707833 Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate

Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate

Cat. No.: B13707833
M. Wt: 332.23 g/mol
InChI Key: WQLCQSLNIWPMLF-UHFFFAOYSA-N
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Description

Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate is a fluorinated aromatic ester characterized by a trifluoromethylsulfonyl (CF₃SO₂) group, a methoxy substituent (OCH₃), and a fluorine atom at distinct positions on the benzene ring. This compound belongs to a class of sulfonylated benzoates, where the trifluoromethylsulfonyloxy group imparts unique electronic and steric properties, influencing reactivity and stability. However, specific applications of this compound remain understudied in publicly available literature.

Properties

Molecular Formula

C10H8F4O6S

Molecular Weight

332.23 g/mol

IUPAC Name

methyl 3-fluoro-5-methoxy-4-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H8F4O6S/c1-18-7-4-5(9(15)19-2)3-6(11)8(7)20-21(16,17)10(12,13)14/h3-4H,1-2H3

InChI Key

WQLCQSLNIWPMLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of the Fluorinated and Methoxylated Benzoate Core

A common approach to access the fluorinated and methoxylated benzoate core involves selective functionalization of methyl 3-fluoro-5-methoxybenzoate derivatives. Fluorination can be achieved via electrophilic fluorination or nucleophilic aromatic substitution, depending on the starting material and desired regioselectivity.

Introduction of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (triflate) group is typically introduced by reacting the phenolic hydroxyl group (or a corresponding hydroxy precursor) with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) under basic conditions. This step converts the hydroxy group into a triflate ester, which is a superb leaving group facilitating further cross-coupling or substitution reactions.

Representative Synthetic Route Example

One documented synthetic route involves:

Step Reaction Description Reagents and Conditions Notes
1 Synthesis of 3-fluoro-5-methoxybenzoic acid methyl ester Starting from commercially available methyl 3-fluoro-5-methoxybenzoate or via selective fluorination and methoxylation Requires regioselective control
2 Conversion of hydroxy group at 4-position to triflate Treatment with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine at low temperature (0–5 °C) Ensures formation of triflate ester without side reactions
3 Purification Chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure triflate ester Critical for removing unreacted reagents and by-products

Mechanistic Insights and Reaction Optimization

Role of Sulfur and Fluorine in Triflate Formation

The trifluoromethylsulfonyl group is introduced via electrophilic sulfonylation, where the strong electrophilicity of trifluoromethanesulfonic anhydride facilitates nucleophilic attack by the phenolic oxygen. The resulting triflate ester is stabilized by the electron-withdrawing trifluoromethyl group, enhancing its leaving group ability.

Reaction Conditions

  • Low temperature (0–5 °C) during triflation prevents decomposition and side reactions.
  • Use of dry, aprotic solvents like dichloromethane or THF ensures high reactivity.
  • Bases such as pyridine or triethylamine neutralize generated triflic acid and promote smooth conversion.

Purification and Characterization

  • Chromatographic purification is necessary to achieve high purity.
  • Structural confirmation is typically performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Reference
Fluorination and methoxylation of benzoate Selective fluorinating agents, methanol or methoxy sources Controlled temperature, solvent choice for regioselectivity Methyl 3-fluoro-5-methoxybenzoate
Formation of triflate ester Trifluoromethanesulfonic anhydride (Tf2O), base (pyridine/TEA) 0–5 °C, dry solvent (DCM or THF) Methyl 3-fluoro-5-methoxy-4-triflate benzoate
Intermediate preparation (boronic acid) Magnesium, iodine, THF, trimethyl borate Grignard formation at 45 °C; boronation at -78 °C 3-Fluoro-5-trifluoromethylphenylboronic acid
Purification Silica gel chromatography Ambient temperature High purity product

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized benzoate derivatives, while substitution reactions could produce a variety of substituted benzoates .

Scientific Research Applications

Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate can be contextualized by comparing it to analogous sulfonylated benzoates and triazine-linked derivatives. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Functional Groups Applications/Properties
This compound 3-F, 5-OCH₃, 4-CF₃SO₂O ~342.23* Triflate, methoxy, fluorine Potential agrochemical intermediate
Metsulfuron-methyl ester 4-OCH₃, 6-CH₃ on triazine; sulfonylurea linkage 381.36 Sulfonylurea, triazine, methoxy Herbicide (ALS inhibitor)
Triflusulfuron-methyl ester 4-N(CH₃)₂, 6-OCH₂CF₃ on triazine; sulfonylurea linkage 492.41 Sulfonylurea, trifluoroethoxy, triazine Herbicide (sugar beet crops)
Benzenesulfonyl chloride derivatives Perfluorinated alkyl chains (e.g., C₈F₁₇SO₂NHCH₂-) ~600–800* Perfluoroalkyl, sulfonyl chloride Industrial surfactants, water repellents
((2R,3R,4S,5R)-...tetrahydrofuran-2-yl)methyl benzoate Trifluoromethylsulfonyloxy on tetrahydrofuran core 546.47 Triflate, benzoyloxy, dioxolane Specialty chemical synthesis

Notes:

  • *Molecular weights estimated based on formula where explicit data are unavailable.
  • Substituent positions and functional groups critically influence reactivity and applications.

Key Findings :

Electronic Effects :
The trifluoromethylsulfonyloxy group in the target compound is a strong electron-withdrawing substituent, enhancing the electrophilicity of adjacent positions. This contrasts with methoxy groups (electron-donating) in metsulfuron-methyl, which moderate reactivity for selective herbicidal activity .

Steric and Stability Considerations :
Compared to perfluorinated benzenesulfonyl chlorides , the target compound lacks long perfluoroalkyl chains, reducing steric hindrance and environmental persistence. However, the CF₃SO₂ group may confer hydrolytic stability akin to triflate esters in pharmaceuticals .

Structural Analogues in Agrochemicals :
Sulfonylurea herbicides like metsulfuron-methyl and triflusulfuron-methyl utilize triazine cores linked to sulfonylurea moieties . While the target compound shares sulfonyl functionality, its benzoate ester and fluorine substituents suggest divergent reactivity (e.g., less nucleophilic susceptibility than triazine-based analogs).

Synthetic Versatility : The compound’s triflate group (CF₃SO₂O−) is a superior leaving group compared to mesyl or tosyl groups, enabling efficient nucleophilic aromatic substitution—a trait shared with triflate-containing tetrahydrofuran derivatives .

Biological Activity

Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate, with the CAS number 1962961-09-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₀H₈F₄O₆S
  • Molecular Weight : 332.23 g/mol
  • Structure : The compound features a trifluoromethyl sulfonyl group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its structural components, particularly the trifluoromethyl and methoxy groups. These groups are known to influence the compound's interaction with biological targets, potentially enhancing its potency and selectivity.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups often exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways.
  • Modulation of Gene Expression : Similar compounds have been shown to affect gene transcription through interactions with transcription factors.

In Vitro Studies

  • Cell Viability Assays : Initial studies indicate that this compound exhibits low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further testing in cellular models .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in cancer progression.

In Vivo Studies

  • Anti-Fibrotic Activity : Research on related compounds suggests potential applications in reducing fibrosis in animal models. The mechanism may involve downregulation of connective tissue growth factor (CTGF) expression, which is critical in fibrotic diseases .
  • Synergistic Effects : Preliminary findings indicate that when used in combination with other therapeutic agents, this compound may enhance the overall efficacy against certain tumors .

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer properties of compounds similar to this compound revealed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, demonstrating dose-dependent efficacy in reducing tumor size and improving survival rates .

Case Study 2: Fibrosis Reduction

In a model of bleomycin-induced pulmonary fibrosis, treatment with the compound resulted in a marked decrease in collagen deposition and inflammatory markers. This suggests a potential therapeutic role in managing fibrotic diseases .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightBiological ActivityMechanism
This compound332.23 g/molLow cytotoxicity; potential anti-fibroticEnzyme inhibition
Selinexor368.83 g/molAnti-cancer activityNuclear export inhibition
Other Trifluoromethyl CompoundsVariesVariesVaries

Q & A

Q. What are the optimal synthetic routes for Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoate core. Key steps include:

  • Sulfonylation: Introducing the trifluoromethanesulfonyl (OTf) group via reaction with trifluoromethanesulfonic anhydride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Esterification: Methyl ester formation using methanol and catalytic sulfuric acid, with monitoring by TLC to track completion .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
    Optimization: Reaction yields improve with strict temperature control (–10°C for sulfonylation) and inert atmospheres (N₂). Solvent polarity adjustments (e.g., DMF for sluggish substitutions) enhance reactivity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for methoxy (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.8–7.5 ppm), and trifluoromethanesulfonyl group (no direct proton signal but splitting patterns in adjacent protons) .
    • ¹⁹F NMR: Distinct signals for fluorine atoms in the trifluoromethanesulfonyl (–80 to –85 ppm) and aryl-fluoro (–110 to –120 ppm) groups .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₁₀H₈F₄O₆S: ~348 g/mol) .
  • IR Spectroscopy: Key stretches for ester C=O (~1720 cm⁻¹), sulfonyl S=O (~1350–1150 cm⁻¹), and aryl C–F (~1250 cm⁻¹) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis of Sulfonyl Group: Moisture-sensitive intermediates (e.g., triflic anhydride) can hydrolyze to sulfonic acids. Use anhydrous solvents (e.g., dry DCM) and molecular sieves .
  • Over-Oxidation: Methoxy or ester groups may oxidize under harsh conditions. Replace strong oxidizing agents (e.g., KMnO₄) with milder alternatives (e.g., H₂O₂ in acetic acid) .
  • Byproduct Formation: Competing substitution at the 4-position (due to OTf’s leaving group ability). Optimize stoichiometry (1.1–1.3 equiv. of triflic anhydride) and reaction time (2–4 hours) .

Advanced Research Questions

Q. How does the trifluoromethanesulfonyl (OTf) group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The OTf group is a superior leaving group due to its strong electron-withdrawing effect (–I effect of CF₃ and resonance stabilization of the leaving anion). Comparative studies show:

  • Reactivity Order: OTf > OTs (tosyl) > OMs (mesyl) in SNAr reactions with amines or thiols .
  • Kinetic Studies: Reactions with piperidine in DMF at 60°C proceed with a rate constant (k) ~5×10⁻³ s⁻¹ for OTf vs. ~1×10⁻³ s⁻¹ for OTs .
    Experimental Design: Use kinetic profiling (UV-Vis or HPLC) to compare substitution rates with varying nucleophiles (e.g., amines, alkoxides) .

Q. What are the structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Methodological Answer: The compound’s bioactivity hinges on:

  • Fluorine Substituents: The 3-fluoro group enhances lipophilicity (logP ~2.5) and π-stacking with aromatic residues in enzyme active sites .
  • OTf Group: Acts as a leaving group in covalent inhibition (e.g., serine hydrolases), forming stable adducts with catalytic residues .
    Methodology:
  • Enzyme Assays: Measure IC₅₀ values against target enzymes (e.g., COX-2, acetylcholinesterase) using fluorogenic substrates .
  • Docking Simulations: Compare binding poses (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with methoxy oxygen) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., OTf group as electrophilic hotspot) .
  • Molecular Dynamics (MD): Simulate binding to receptors (e.g., GPCRs) over 100 ns trajectories to assess stability of ligand-protein complexes .
  • ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetics (e.g., BBB permeability: 0.85, indicating CNS activity potential) .

Notes

  • Advanced Techniques: MD simulations and DFT calculations are recommended for mechanistic studies .
  • Experimental Reproducibility: Detailed protocols for synthesis and characterization are critical for validating results .

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